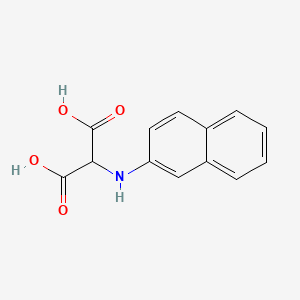
2-(Naphthalen-2-ylamino)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-ylamino)propanedioic acid is an organic compound with the molecular formula C13H11NO4 It is known for its unique structure, which includes a naphthalene ring attached to an amino group and a propanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylamino)propanedioic acid typically involves the reaction of naphthylamine with malonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Naphthylamine} + \text{Malonic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Naphthalen-2-ylamino)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-ylamino)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-ylamino)propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Naphthalen-1-ylamino)propanedioic acid
- 2-(Naphthalen-2-ylamino)nicotinic acid
- 2-(2,3-Dimethyl-phenylamino)nicotinic acid
- 2-(3,4-Dimethyl-phenylamino)nicotinic acid
Uniqueness
2-(Naphthalen-2-ylamino)propanedioic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biologische Aktivität
2-(Naphthalen-2-ylamino)propanedioic acid, also known as naphthyl amino propanedioic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 6304-95-6
- Molecular Formula: C12H11N1O4
- Molecular Weight: 233.23 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound exhibits:
- Inhibition of Kinases: It has been identified as a potential inhibitor of serine/threonine kinases, particularly CK2 (Casein Kinase 2), which is implicated in numerous cellular processes including cell proliferation and survival. Studies have shown that derivatives of this compound can significantly inhibit CK2 activity, leading to reduced viability in cancer cell lines .
- Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a crucial role .
Biological Activity
The biological activities attributed to this compound include:
-
Anticancer Activity:
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against clear cell renal cell carcinoma (786-O) and demonstrated significant reductions in cell viability .
- A comparative study indicated that modifications in the naphthalene ring structure can enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- Antimicrobial Activity:
- Neuroprotective Effects:
Table 1: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
6304-95-6 |
|---|---|
Molekularformel |
C13H11NO4 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
2-(naphthalen-2-ylamino)propanedioic acid |
InChI |
InChI=1S/C13H11NO4/c15-12(16)11(13(17)18)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,14H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
IWMBSZFOVOGAKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















